molecular formula C13H12N2O2 B13906585 2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile

2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile

Cat. No.: B13906585
M. Wt: 228.25 g/mol
InChI Key: DKJXNIJVFLAISH-UHFFFAOYSA-N
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Description

2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and an oxazole ring, which are linked to an acetonitrile moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile typically involves the reaction of 3-methoxyphenylacetonitrile with appropriate reagents to form the oxazole ring. One common method involves the use of a cyclization reaction where the nitrile group reacts with a suitable aldehyde or ketone in the presence of a base to form the oxazole ring. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amines.

Scientific Research Applications

2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The oxazole ring and methoxyphenyl group play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxyphenyl)acetonitrile: A simpler compound with similar structural features but lacking the oxazole ring.

    2-(3-Methoxyphenyl)oxazole: Contains the oxazole ring but differs in the position of the methoxy group.

Uniqueness

2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile is unique due to the combination of the methoxyphenyl group, methyl group, and oxazole ring, which confer specific chemical and biological properties not found in simpler analogs .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile

InChI

InChI=1S/C13H12N2O2/c1-9-12(6-7-14)15-13(17-9)10-4-3-5-11(8-10)16-2/h3-5,8H,6H2,1-2H3

InChI Key

DKJXNIJVFLAISH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)OC)CC#N

Origin of Product

United States

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